molecular formula C9H13ClFNO B1444059 (R)-3-(3-Fluorophenyl)-beta-alaninol hcl CAS No. 1263094-10-5

(R)-3-(3-Fluorophenyl)-beta-alaninol hcl

Cat. No. B1444059
M. Wt: 205.66 g/mol
InChI Key: KCAZROXPDRSRKE-SBSPUUFOSA-N
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Description

Fluorophenyl compounds are often used in the synthesis of pharmaceuticals and other biologically active substances . The presence of a fluorine atom can enhance the biological activity of these compounds due to the unique properties of fluorine .


Molecular Structure Analysis

The molecular structure of fluorophenyl compounds generally consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact structure would depend on the position of the fluorine atom and any other substituents on the phenyl ring.


Chemical Reactions Analysis

Fluorophenyl compounds can undergo various chemical reactions, including coupling reactions with boronic acids . The specific reactions would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

Fluorophenyl compounds typically have high stability and low reactivity due to the strong carbon-fluorine bond . They are often insoluble in water .

Scientific Research Applications

  • Chromatographic Separation : A study by Chen, Qiu, and Xu (2005) demonstrated the successful separation of 3-substituted-(R,S)-beta-alanine derivatives using high-performance liquid chromatography. This includes derivatives like (R)-3-(3-Fluorophenyl)-beta-alaninol HCl, indicating its potential use in chromatographic applications (Chen, Qiu, & Xu, 2005).

  • Integrin Antagonists : Research by Hayashi et al. (1998) on GPIIb/IIIa integrin antagonists noted the use of compounds like (R)-3-(3-Fluorophenyl)-beta-alaninol HCl in the development of potent and orally active fibrinogen receptor antagonists. This research highlights its potential application in medicinal chemistry (Hayashi et al., 1998).

  • Enantioseparation of Amino Acids : Péter et al. (2001) developed methods for the enantioseparation of beta-amino acids, including (R)-3-(3-Fluorophenyl)-beta-alaninol HCl. This research is significant for analytical chemistry, particularly in the separation and analysis of chiral compounds (Péter, Lázár, Fülöp, & Armstrong, 2001).

  • Synthesis of Chiral Derivatives : Guzmán-Mejía, Reyes-Rangel, and Juaristi (2007) described the use of microwave irradiation in synthesizing chiral derivatives of beta-Ala, including (R)-3-(3-Fluorophenyl)-beta-alaninol HCl. This study contributes to the field of organic synthesis, particularly in the preparation of chiral amino acids (Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007).

  • Optically Active Poly(phenylacetylene)s : Lai et al. (2006) synthesized functional phenylacetylene derivatives containing amino acid moieties, such as (R)-3-(3-Fluorophenyl)-beta-alaninol HCl. This research is important for materials science, especially in the development of polymers with specific optical properties (Lai, Lam, Qin, Dong, & Tang, 2006).

Safety And Hazards

Like all chemicals, fluorophenyl compounds should be handled with care. They can cause skin and eye irritation, and may be harmful if ingested or inhaled .

Future Directions

Fluorophenyl compounds continue to be of interest in the development of new pharmaceuticals and other biologically active substances. Future research may focus on discovering new synthetic methods and exploring their biological activity .

properties

IUPAC Name

(3R)-3-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAZROXPDRSRKE-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857131
Record name (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(3-Fluorophenyl)-beta-alaninol hcl

CAS RN

1263094-10-5
Record name Benzenepropanol, γ-amino-3-fluoro-, hydrochloride (1:1), (γR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263094-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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